Hydroxychloroquine-d4 Sulfate

Übersicht

Beschreibung

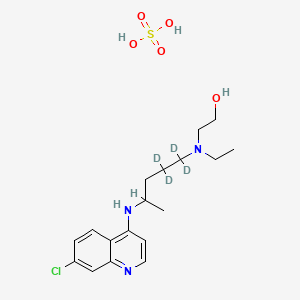

Hydroxychloroquine-d4 Sulfate is a deuterated form of Hydroxychloroquine Sulfate, an aminoquinoline compound. It is primarily used as an internal standard for the quantification of Hydroxychloroquine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in this compound enhances its stability and allows for more accurate quantification in pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine-d4 Sulfate involves the incorporation of deuterium atoms into the Hydroxychloroquine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of 4,7-dichloroquinoline with deuterated ethylamine to form the deuterated intermediate, which is then further reacted with deuterated ethanolamine to produce Hydroxychloroquine-d4 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The deuterated compound is then converted to its sulfate form by reacting with sulfuric acid .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxychloroquine-d4 Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: Nucleophilic substitution reactions can occur at the chloro group on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Aminoquinoline and thioquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxychloroquine-d4 Sulfate has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Hydroxychloroquine.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of Hydroxychloroquine.

Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment with Hydroxychloroquine.

Industry: Applied in the quality control of pharmaceutical formulations containing Hydroxychloroquine

Wirkmechanismus

Hydroxychloroquine-d4 Sulfate exerts its effects by mimicking the behavior of Hydroxychloroquine. It accumulates in the lysosomes of cells, raising the pH of the vacuole. This interferes with the parasite’s ability to proteolyze hemoglobin, preventing the normal growth and replication of the parasite . Additionally, it can modulate the immune response by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Another aminoquinoline with similar antimalarial and immunomodulatory properties.

Deuterated Chloroquine: A deuterated form of Chloroquine used for similar analytical purposes.

Quinacrine: An older antimalarial drug with a different mechanism of action

Uniqueness: Hydroxychloroquine-d4 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic studies and clinical research .

Biologische Aktivität

Hydroxychloroquine-d4 sulfate (HCQ-d4) is a deuterated derivative of hydroxychloroquine (HCQ), an antimalarial and immunomodulatory drug. This compound has garnered attention for its diverse biological activities, particularly in the context of viral infections, cancer treatment, and autoimmune diseases. This article provides a comprehensive overview of the biological activity of HCQ-d4 sulfate, supported by research findings, case studies, and data tables.

1. Antiviral Activity:

HCQ-d4 sulfate has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus responsible for COVID-19. The compound interferes with viral entry and replication through:

- Inhibition of Endosomal Acidification: HCQ is known to increase endosomal pH, which is crucial for the fusion of viral membranes with host cells.

- Modulation of Immune Response: HCQ can inhibit Toll-like receptors (TLR7/9), which play a role in the immune response to viral infections .

2. Anticancer Properties:

Research indicates that HCQ-d4 sulfate exhibits significant anticancer activity by:

- Inducing Apoptosis: The compound has been found to induce apoptosis in various cancer cell lines, including renal carcinoma cells .

- Inhibiting Autophagy: HCQ acts as an autophagy inhibitor, which can enhance the efficacy of certain chemotherapeutic agents .

3. Immunomodulatory Effects:

HCQ-d4 sulfate modulates immune responses and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It reduces inflammation by:

- Suppressing Cytokine Production: The drug decreases the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with autoimmune disorders .

Pharmacokinetics

A study on the population pharmacokinetics (popPK) of HCQ indicated that body weight significantly influences drug clearance. The recommended dosing regimen for prophylaxis against COVID-19 was adjusted based on these findings to maintain effective drug levels above the half-maximal effective concentration (EC50) .

| Parameter | Value |

|---|---|

| Volume of Distribution | 4.2 L/kg |

| Clearance Rate | 0.15 L/h/kg |

| Half-life | 30–60 hours |

Case Studies

1. COVID-19 Treatment:

In a clinical setting, HCQ-d4 sulfate was evaluated for its efficacy in treating COVID-19 patients. Although early observational studies suggested potential benefits, randomized controlled trials yielded mixed results regarding its effectiveness .

2. Cancer Therapy:

A case study involving patients with renal cancer demonstrated that HCQ could enhance the effects of chemotherapy when used as an adjunct therapy, leading to improved patient outcomes .

Research Findings

Recent studies have explored various aspects of HCQ-d4 sulfate's biological activity:

- In Vitro Studies: Demonstrated that HCQ inhibits SARS-CoV-2 with EC50 values in the micromolar range, dependent on viral RNA copy number .

- In Vivo Studies: Animal models have shown that inhalable formulations of HCQ can achieve higher lung concentrations compared to traditional administration routes, suggesting potential for targeted delivery in respiratory infections .

Eigenschaften

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-LINVOLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675926 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216432-56-2 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.